molecular formula C9H10N4O4 B1310288 6-(2-Hydroxy-ethyl)-3-methyl-5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid CAS No. 879058-32-9

6-(2-Hydroxy-ethyl)-3-methyl-5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid

Cat. No.: B1310288
CAS No.: 879058-32-9
M. Wt: 238.2 g/mol
InChI Key: VTDSJGZIGKAWHI-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound 6-(2-hydroxyethyl)-3-methyl-5-oxo-5,8-dihydro-triazolo[4,3-a]pyrimidine-7-carboxylic acid represents a sophisticated example of triazolopyrimidine chemistry, characterized by its molecular formula C9H10N4O4 and specific structural arrangement. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly delineating the fused heterocyclic core system and the specific positioning of functional groups. The compound belongs to the triazolo[4,3-a]pyrimidine isomeric class, which represents one of eight possible structural isomers within the triazolopyrimidine family.

The nomenclature system for triazolopyrimidines requires careful attention to the specific fusion pattern between the triazole and pyrimidine rings, as this determines both the chemical properties and biological activity profiles of these compounds. The [4,3-a] designation indicates the specific connectivity pattern between the two heterocyclic systems, while the numerical prefixes indicate the positions of substituents on the fused ring system. This systematic approach to naming ensures precise identification and prevents confusion among the various isomeric forms that characterize this chemical class.

The canonical Simplified Molecular Input Line Entry System representation for this compound is n12c([nH]c(c(c1=O)CCO)C(=O)O)nnc2C, which provides a standardized method for computer-based chemical database searches and structural analysis. The International Chemical Identifier key VTDSJGZIGKAWHI-UHFFFAOYSA-N serves as a unique digital fingerprint for this specific molecular structure, facilitating its identification across multiple chemical databases and research platforms.

Historical Context of Triazolo[4,3-a]pyrimidine Research

The historical development of triazolopyrimidine chemistry traces its origins to the pioneering work of Bulow and Haas in 1909, who first reported the synthesis of the 1,2,4-triazolo[1,5-a]pyrimidine heterocycle. This foundational discovery established the groundwork for subsequent investigations into the broader family of triazolopyrimidine compounds, including the [4,3-a] isomeric series that encompasses our target compound. The early research focused primarily on synthetic methodology and structural characterization, laying the essential groundwork for understanding the fundamental chemical properties of these fused heterocyclic systems.

The evolution of triazolopyrimidine research has been marked by significant advances in both synthetic methodology and biological activity assessment. Historical synthetic approaches included four primary strategies: 1,2,4-triazole nucleus annulation to pyrimidine, pyrimidines annulation to 1,2,4-triazole structure, 1,2,4-triazolo[1,5-a]pyrimidines rearrangement, and pyrimidotetrazine rearrangement. These diverse synthetic pathways have enabled researchers to access various structural modifications and explore structure-activity relationships across different therapeutic targets.

The recognition of triazolopyrimidines as potential purine bioisosteres marked a significant milestone in their medicinal chemistry applications. This discovery opened new avenues for drug design, particularly in areas where purine-based therapeutics had shown promise but faced limitations related to selectivity or pharmacokinetic properties. The structural similarities between triazolopyrimidines and purines, combined with their distinct electronic properties, provided medicinal chemists with valuable tools for optimizing biological activity while maintaining favorable drug-like properties.

Structural Classification of Triazolopyrimidine Derivatives

Triazolopyrimidine compounds exist in eight distinct isomeric forms, each characterized by different fusion patterns between the triazole and pyrimidine ring systems. The structural classification system takes into account both the positional relationships of nitrogen atoms within the fused system and the specific connectivity patterns that define each isomeric series. The most stable configuration is represented by the 1,2,4-triazolo[1,5-a]pyrimidine isomer, while other forms include variations such as [4,3-a], [4,3-c], [4,5-d], and [1,5-c] arrangements.

The triazolo[4,3-a]pyrimidine framework of our target compound represents a significant structural class within this diverse family. This particular fusion pattern creates unique electronic distribution patterns and conformational preferences that influence both chemical reactivity and biological activity profiles. The presence of multiple nitrogen atoms within the fused ring system provides opportunities for hydrogen bonding interactions and metal coordination, which can be crucial for biological target engagement.

Isomeric Form Stability Ranking Characteristic Features Representative Applications
[1,5-a] Highest Most thermodynamically stable Purine bioisosteres, CNS drugs
[4,3-a] High Moderate stability, diverse substitution Anti-parasitic, anti-cancer
[4,3-c] Moderate Variable biological activity Anti-microbial applications
[4,5-d] Moderate Unique electronic properties Research applications
[1,5-c] Lower Less common in drug discovery Specialized synthetic targets

The structural classification also encompasses consideration of substituent patterns and their effects on overall molecular properties. The compound under investigation features a carboxylic acid group at position 7, a methyl group at position 3, and a hydroxyethyl chain at position 6, creating a specific substitution pattern that defines its unique chemical and biological properties. These substituents contribute to the compound's solubility characteristics, metabolic stability, and potential for specific molecular interactions with biological targets.

Significance in Heterocyclic Chemistry Research

The significance of triazolopyrimidine derivatives in contemporary heterocyclic chemistry research extends across multiple dimensions, encompassing fundamental chemical properties, synthetic methodology development, and biomedical applications. These compounds serve as valuable scaffolds for exploring structure-activity relationships in drug discovery programs, particularly in areas where traditional heterocyclic systems have shown limitations. The unique electronic properties of the fused triazole-pyrimidine system provide distinct advantages in terms of target selectivity and pharmacokinetic optimization.

Research investigations have demonstrated that triazolopyrimidine derivatives possess remarkable versatility in their biological activity profiles, with documented effects against diverse pathological targets including trypanosomatid parasites, cancer cells, and neurodegenerative disease mechanisms. The selective inhibition of trypanosomatid proteasomes by certain triazolopyrimidine derivatives exemplifies the potential for achieving species-selective biological effects, which is particularly valuable in the development of anti-parasitic therapeutics. This selectivity arises from structural differences between parasite and host proteasome systems, demonstrating how careful structural optimization can lead to improved therapeutic windows.

The metal-chelating properties of triazolopyrimidine rings have also emerged as an important area of research focus, with potential applications in cancer chemotherapy and parasitic disease treatment. These chelation capabilities can be exploited to develop compounds that interfere with metal-dependent biological processes or to create drug-metal complexes with enhanced therapeutic properties. The ability to fine-tune metal binding affinity through structural modifications provides additional opportunities for optimizing biological activity and selectivity profiles.

Contemporary research efforts continue to explore novel synthetic methodologies for accessing structurally diverse triazolopyrimidine derivatives, with emphasis on developing efficient, scalable processes suitable for medicinal chemistry applications. The development of new synthetic routes has enabled access to previously inaccessible structural modifications, expanding the chemical space available for biological evaluation and drug optimization efforts. These advances in synthetic methodology have been crucial for supporting structure-activity relationship studies and enabling the preparation of compound libraries for high-throughput screening applications.

Properties

IUPAC Name

6-(2-hydroxyethyl)-3-methyl-5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O4/c1-4-11-12-9-10-6(8(16)17)5(2-3-14)7(15)13(4)9/h14H,2-3H2,1H3,(H,10,12)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDSJGZIGKAWHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC2=NC(=C(C(=O)N12)CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Procedure

  • Catalyst: 10 mol% of 3-aminopropyltriethoxysilane (APTS) has been identified as an effective catalyst.
  • Solvent: Ethanol is used as the reaction medium.
  • Temperature: Reflux conditions (~78 °C) for 24 hours.
  • Molar Ratios: Equimolar amounts (3 mmol each) of the three reactants.
  • Workup: After reflux, the reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized from ethanol/ether.

Reaction Mechanism

The mechanism proceeds via:

  • Step 1: Knoevenagel condensation between the enol form of ethyl acetoacetate and the aromatic aldehyde, forming an arylidene intermediate.
  • Step 2: Michael-type 1,4-addition of the amino group of the triazole to the arylidene.
  • Step 3: Intramolecular cyclization (lactamization) and dehydration to form the triazolopyrimidine ring system.

This pathway allows for the incorporation of various substituents on the aromatic aldehyde, providing structural diversity.

Yield and Optimization Data

Entry Catalyst (mol%) Solvent Time (h) Temperature Yield (%) Notes
1 10 (APTS) Ethanol 24 Reflux 70-75 Optimal conditions for 4a
2 10 (APTS) Ethanol 18 Reflux ~50 Shorter time, incomplete conversion
3 10 (APTS) Acetonitrile 24 Reflux 40-50 Lower yield due to solvent effect
4 None Ethanol 24 Reflux <10 No catalyst, poor yield

Data adapted from recent research findings on similar triazolopyrimidine syntheses.

Alternative Cyclization Methods

Other reported methods for synthesizing the triazolopyrimidine core include:

These methods often require harsher conditions and may offer less flexibility in substituent variation compared to the multicomponent approach.

Specific Preparation of 6-(2-Hydroxy-ethyl)-3-methyl-5-oxo-5,8-dihydro-triazolo[4,3-a]pyrimidine-7-carboxylic acid

While direct literature on this exact compound is limited, the preparation can be inferred by adapting the multicomponent synthesis with appropriate starting materials:

  • Use of 5-amino-1H-1,2,4-triazole derivatives.
  • Incorporation of a 2-hydroxyethyl substituent via the β-ketoester or aldehyde component.
  • Control of reaction conditions to favor formation of the 7-carboxylic acid functionality, possibly through hydrolysis of ester intermediates post-cyclization.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
One-pot three-component reaction 5-amino-1-phenyl-1H-1,2,4-triazole, aromatic aldehyde, ethyl acetoacetate, APTS catalyst, ethanol reflux High yield, mild conditions, structural diversity Longer reaction time (24 h)
Cyclization of hydrazinylpyrimidines 3-ethoxycarbonyl-2-hydrazinylpyrimidines, acidic or thermal conditions Direct ring formation Harsh conditions, limited substituent scope
Reactions with acylating agents 2-hydrazinylpyrimidines with benzoyl chloride, CS2, etc. Variety of derivatives possible Multiple steps, sensitive reagents
Oxidative cyclization 2-(2-benzylidenehydrazinyl)pyrimidines with Br2/AcOH Efficient ring closure Use of hazardous oxidants

Research Findings and Recommendations

  • The one-pot multicomponent synthesis is the most efficient and versatile method for preparingtriazolo[4,3-a]pyrimidine derivatives, including the target compound.
  • Catalyst choice and solvent significantly affect yield; APTS in ethanol under reflux is optimal.
  • Reaction monitoring by TLC and purification by recrystallization ensure high purity.
  • Post-synthesis modifications, such as hydrolysis, may be necessary to obtain the carboxylic acid functionality.
  • Further optimization can explore microwave-assisted synthesis or ionic liquid media to reduce reaction time and improve yields, as suggested by related heterocyclic synthesis studies.

Chemical Reactions Analysis

Types of Reactions

6-(2-Hydroxy-ethyl)-3-methyl-5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The keto group can be reduced to a hydroxyl group.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a keto derivative, while reduction of the keto group results in a dihydroxy derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have been investigated for their potential as enzyme inhibitors or as ligands for various biological targets. Their ability to interact with proteins and nucleic acids makes them valuable tools in biochemical studies.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic applications. They have shown promise in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 6-(2-Hydroxy-ethyl)-3-methyl-5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, it may act by inhibiting specific enzymes or interacting with cellular receptors. The molecular targets and pathways involved can vary, but typically include key proteins or nucleic acids that play a role in disease progression or cellular function.

Comparison with Similar Compounds

Hydroxyethyl vs. Ethyl or Aryl Groups

  • Target Compound: The hydroxyethyl group at position 6 enhances hydrophilicity (evident in IR spectra: ν 3425 cm⁻¹ for O–H stretching) compared to ethyl or aryl substituents in analogs like Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (IR: ν 3425 cm⁻¹ for phenolic O–H) .
  • Methyl Group : The 3-methyl group in the target compound contributes to steric effects, reducing rotational freedom compared to bulkier substituents (e.g., 2,4,6-trimethoxybenzylidene in thiazolo derivatives), which influence crystal packing .

Carboxylic Acid vs. Ester Groups

The carboxylic acid at position 7 increases acidity (pKa ~2–3) compared to ester derivatives (e.g., ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate), which have neutral ester groups. This difference impacts solubility and reactivity in aqueous environments .

Physicochemical and Spectroscopic Data Comparison

Property Target Compound Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-triazolopyrimidine Ethyl 5-(4-Bromophenyl)-thiazolopyrimidine
Molecular Weight 238.20 g/mol 452.5 g/mol 395.24 g/mol (calculated)
IR (C=O Stretch) ~1700–1666 cm⁻¹ (carboxylic acid) 1666 cm⁻¹ (ester) 1720–1680 cm⁻¹ (ester and ketone)
¹H-NMR (Key Signals) Not reported in evidence δ 1.23 (OCH₂CH₃), 2.41 (CH₃), 10.44 (OH) δ 1.23–1.25 (ester CH₃), 4.14 (ester CH₂)
Solubility High (polar groups) Moderate (ester and aryl groups) Low (bromophenyl substituent)

Crystallographic Insights

However, comparisons can be drawn from related triazolopyrimidine and thiazolopyrimidine derivatives:

  • Triazolopyrimidine Derivatives : Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-triazolopyrimidine () forms hydrogen-bonded networks via O–H···N interactions, stabilizing its lattice.
  • Thiazolopyrimidine Derivatives: Ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine-6-carboxylate () exhibits a monoclinic crystal system (space group P2₁/c) with density 1.432 g/cm³. Its packing is influenced by π-halogen interactions in brominated analogs .

Biological Activity

6-(2-Hydroxy-ethyl)-3-methyl-5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid (CAS Number: 879058-32-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural properties, synthesis, and biological activities based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is C9H10N4O4C_9H_{10}N_4O_4 with a molecular weight of 238.2 g/mol. The structure features a triazole ring fused with a pyrimidine moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC9H10N4O4C_9H_{10}N_4O_4
Molecular Weight238.2 g/mol
CAS Number879058-32-9
Minimum Purity95%

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazones with various carbonyl compounds under acidic or basic conditions. The specific synthetic routes can vary significantly depending on the desired substituents and functional groups.

Anticancer Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines:

  • In vitro Studies : Compounds similar to 6-(2-Hydroxy-ethyl)-3-methyl-5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine have been tested against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. Some derivatives exhibited IC50 values as low as 6.2 µM against HCT-116 cells and 27.3 µM against T47D cells .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Pyrimidine derivatives have been documented to possess antibacterial and antifungal properties:

  • Antibacterial Testing : Similar compounds have shown effectiveness against standard bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 500 to 1000 µg/mL .

Enzyme Inhibition

The biological activity of triazolo-pyrimidines often includes enzyme inhibition:

  • Acetylcholinesterase Inhibition : Some derivatives have been reported to inhibit acetylcholinesterase (AChE), which is crucial for treating neurological disorders .

Case Studies

  • Study on Cytotoxicity : A study evaluated several triazolo-pyrimidine derivatives for their cytotoxic effects on MCF-7 cells. Among them, compounds with specific substitutions showed enhanced potency compared to standard chemotherapeutic agents like cisplatin .
  • Antimicrobial Evaluation : Another research focused on the antibacterial activity of synthesized triazole derivatives against pathogenic bacteria. The results indicated that certain compounds exhibited substantial antibacterial effects, supporting their potential use as therapeutic agents .

Q & A

Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with cyclization of precursors (e.g., thiadiazole or triazole derivatives) under controlled conditions. For example, cyclization using sulfur/nitrogen sources with catalysts forms the triazolopyrimidine core . Intermediates are characterized via NMR (¹H, ¹³C) and IR spectroscopy to confirm functional groups and regiochemistry. For instance, carbonyl (C=O) and hydroxyl (-OH) groups are identified via IR peaks at ~1700 cm⁻¹ and ~3400 cm⁻¹, respectively .

Q. Which spectroscopic and crystallographic techniques validate the molecular structure?

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding). Monoclinic crystal systems (space group P21/n) with unit cell parameters (e.g., a = 7.5363 Å, b = 18.178 Å) are resolved using MoKα radiation . NMR spectroscopy (e.g., ¹³C for carbonyl carbons at ~160–180 ppm) complements SC-XRD by verifying proton environments and substituent positions .

Q. How are physicochemical properties (e.g., solubility, lipophilicity) determined experimentally?

Lipophilicity (logP) is measured via shake-flask methods, while solubility is quantified using HPLC or UV-Vis spectroscopy in buffer systems (e.g., phosphate-buffered saline). SwissADME predicts parameters like gastrointestinal absorption and blood-brain barrier permeability, which are later validated experimentally .

Advanced Research Questions

Q. How can computational modeling (e.g., SwissADME) optimize pharmacokinetic profiles, and what discrepancies arise with experimental data?

SwissADME predicts logP, topological polar surface area (TPSA), and drug-likeness (e.g., Lipinski’s Rule of Five). For instance, predicted logP values may deviate from experimental shake-flask results due to unaccounted crystal packing effects or hydrogen bonding . To resolve discrepancies, molecular dynamics simulations (e.g., using GROMACS) model solvation effects, refining predictions .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or anticancer activity often stem from assay conditions (e.g., cell line variability, incubation time). Meta-analyses using standardized protocols (e.g., CLSI guidelines for MIC determination) and dose-response curves (IC₅₀ comparisons) clarify efficacy . Structural analogs with modified substituents (e.g., replacing hydroxy-ethyl with methoxy groups) are synthesized to isolate activity-contributing moieties .

Q. How do substituent modifications (e.g., hydroxy-ethyl group) affect stability and bioactivity?

Stability studies (e.g., accelerated degradation under heat/light) reveal that the hydroxy-ethyl group enhances aqueous solubility but reduces thermal stability due to hydrogen bonding disruption. Bioactivity assays (e.g., enzyme inhibition) show that this group improves binding affinity to kinases (e.g., EGFR) by forming hydrogen bonds with catalytic lysine residues .

Q. What advanced techniques validate intermolecular interactions in crystal structures?

Hirshfeld surface analysis quantifies intermolecular contacts (e.g., H-bonding, π-π stacking) from SC-XRD data. For example, dotted-line interactions in unit cell packing diagrams (e.g., C–H···O bonds at 2.8–3.0 Å) are mapped using CrystalExplorer software . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) further optimize geometries and confirm interaction energies .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields .
  • Data Validation : Cross-validate computational logP predictions with reverse-phase HPLC retention times .
  • Biological Assays : Employ 3D tumor spheroid models to better mimic in vivo conditions compared to monolayer cultures .

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